molecular formula C18H30N2O3 B2861628 N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361699-80-9

N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2861628
CAS RN: 2361699-80-9
M. Wt: 322.449
InChI Key: KJWJAOGYPQYIIK-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-7920, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain ion channels and receptors. Specifically, N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to activate the TRPV1 ion channel, which is involved in pain sensation, and to inhibit the activity of the P2X3 receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic effects. Additionally, N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is that it has been shown to be effective in animal models of neuropathic pain, making it a promising candidate for further study. Additionally, N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, one limitation of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.

Future Directions

There are several potential future directions for research on N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of targeted therapies based on its effects on ion channels and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide, which may lead to the discovery of new therapeutic applications. Finally, more studies are needed to validate the safety and efficacy of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide in human clinical trials, which may ultimately lead to its approval as a new treatment for chronic pain and other conditions.

Synthesis Methods

The synthesis of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2,2-dimethyloxan-4-ylamine and ethyl acrylate. The resulting product is then purified to obtain N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide in its pure form. This synthesis method has been validated through various studies and is considered a reliable and efficient method for producing N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. Additionally, N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-5-16(21)19-10-7-14(8-11-19)17(22)20(6-2)15-9-12-23-18(3,4)13-15/h5,14-15H,1,6-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWJAOGYPQYIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOC(C1)(C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide

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